3-(Difluoromethoxy)-5-(methoxycarbonyl)benzoic acid

Description

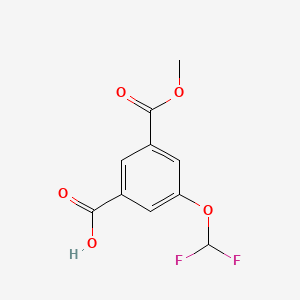

3-(Difluoromethoxy)-5-(methoxycarbonyl)benzoic acid is a substituted benzoic acid derivative featuring a difluoromethoxy group at position 3 and a methoxycarbonyl group (ester) at position 5. This compound combines electron-withdrawing fluorine atoms and a hydrolytically labile ester group, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name |

3-(difluoromethoxy)-5-methoxycarbonylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O5/c1-16-9(15)6-2-5(8(13)14)3-7(4-6)17-10(11)12/h2-4,10H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPUISOSSZUEKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C(=O)O)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)-5-(methoxycarbonyl)benzoic acid typically involves the introduction of the difluoromethoxy group and the methoxycarbonyl group onto a benzoic acid derivative. One common method involves the reaction of a suitable benzoic acid precursor with difluoromethyl ether and a methoxycarbonylating agent under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include additional purification steps to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-5-(methoxycarbonyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups, potentially leading to the formation of alcohols or other reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

3-(Difluoromethoxy)-5-(methoxycarbonyl)benzoic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-5-(methoxycarbonyl)benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The pathways involved can include modulation of signaling pathways, alteration of gene expression, and inhibition of protein-protein interactions .

Comparison with Similar Compounds

Substituent-Based Comparison

Position 3 Modifications

Position 5 Modifications

Industrial and Pharmaceutical Relevance

- Prodrug Potential: The methoxycarbonyl group in the target compound can serve as a prodrug moiety, releasing active carboxylic acid in vivo (e.g., ) .

- Metabolic Stability : Difluoromethoxy groups resist cytochrome P450-mediated degradation, extending half-life in biological systems () .

Biological Activity

3-(Difluoromethoxy)-5-(methoxycarbonyl)benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of benzoic acid derivatives that have been investigated for various therapeutic applications, including anti-inflammatory and anti-cancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H10F2O5

- Molecular Weight : 250.18 g/mol

The presence of difluoromethoxy and methoxycarbonyl groups enhances its lipophilicity and may influence its biological interactions.

Biological Activity Overview

Research has indicated that benzoic acid derivatives exhibit a range of biological activities, including:

- Antimicrobial Activity : Several studies have reported the antimicrobial properties of benzoic acid derivatives, which can inhibit the growth of bacteria and fungi.

- Antioxidant Activity : These compounds often demonstrate the ability to scavenge free radicals, contributing to their potential in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Some derivatives have shown promise in modulating inflammatory pathways, making them candidates for treating inflammatory conditions.

1. Antimicrobial and Antioxidant Activities

A study evaluated the antimicrobial effects of various benzoic acid derivatives, including this compound. The results indicated significant inhibitory effects against several bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL. The antioxidant capacity was assessed using DPPH radical scavenging assays, where the compound exhibited a scavenging activity of approximately 70% at a concentration of 100 µg/mL .

2. Anti-inflammatory Mechanisms

In vitro studies demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. The compound's mechanism appears to involve the suppression of NF-κB signaling pathways, leading to decreased inflammation markers .

3. Cytotoxicity in Cancer Cells

The cytotoxic effects were tested on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound showed IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells after 48 hours of treatment. Notably, the compound induced apoptosis in these cells as evidenced by increased Annexin V staining .

Data Tables

| Activity | Tested Concentration | Result |

|---|---|---|

| Antimicrobial | 50 - 200 µg/mL | Significant inhibition |

| Antioxidant | 100 µg/mL | 70% DPPH scavenging activity |

| Cytotoxicity (MCF-7) | 15 µM | Induced apoptosis |

| Cytotoxicity (A549) | 20 µM | Induced apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.